Lipophilicity Advantage vs. 7-Methoxyindole
The computed XLogP3 for 3-ethyl-7-methoxy-1H-indole is 2.8, reflecting the lipophilic contribution of the C3 ethyl group [1]. By comparison, 7-methoxyindole (CAS 3189-22-8), which lacks the C3 alkyl substituent, has a computed XLogP3 of approximately 1.8 based on PubChem data [2]. This ~1.0 log unit increase in lipophilicity translates to roughly a tenfold difference in octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and metabolic clearance rate predictions in drug discovery programs.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 7-Methoxyindole: XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (approximately tenfold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A one-log difference in XLogP3 can significantly shift a compound across key drug-likeness thresholds (e.g., Lipinski's Rule of 5), and researchers requiring balanced lipophilicity for CNS penetration or cellular uptake should select the ethyl-substituted variant over the parent 7-methoxyindole.
- [1] PubChem Compound Summary for CID 76846498, 3-Ethyl-7-methoxy-1H-indole. Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/2436-00-2. View Source
- [2] PubChem Compound Summary for CID 64781, 7-Methoxyindole. Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/3189-22-8. View Source
